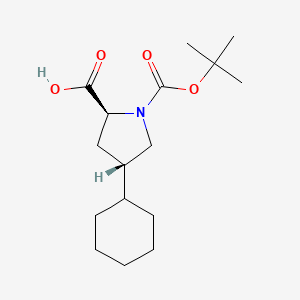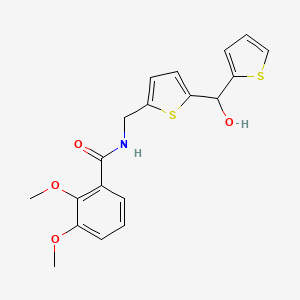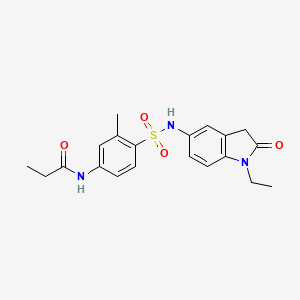
N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that features a quinoline derivative linked to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene under acidic conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the quinoline derivative reacts with a piperazine derivative in the presence of a suitable base.
Tosylation: The piperazine nitrogen is tosylated using tosyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the quinoline-piperazine intermediate with a carboxamide derivative under conditions that promote amide bond formation, such as using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to the bioactivity associated with quinoline and piperazine derivatives.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinoline derivatives are known for their antimalarial activity, and piperazine derivatives have been used in various therapeutic agents. This compound could be a candidate for drug development targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties might confer unique characteristics to materials or enhance the efficiency of catalytic processes.
Mecanismo De Acción
The mechanism of action of N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can intercalate with DNA, disrupting replication and transcription processes. Piperazine derivatives can interact with neurotransmitter receptors or ion channels, affecting cellular signaling pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Chloroquine, quinine.
Piperazine Derivatives: Piperazine, fluphenazine.
Uniqueness
N-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the combination of a quinoline moiety with a tosylated piperazine ring. This structural combination is not commonly found in other compounds, which may confer unique biological activities and chemical properties.
Propiedades
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4S/c1-19-9-11-21(12-10-19)33(31,32)28(24(30)26-16-14-25(2)15-17-26)18-23(29)27-13-5-7-20-6-3-4-8-22(20)27/h3-4,6,8-12H,5,7,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNWQMXDBMTJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC3=CC=CC=C32)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-9-[(2-methylphenyl)methyl]-3-phenyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2829492.png)
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2829493.png)
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2829494.png)


![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)


![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)
![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)
